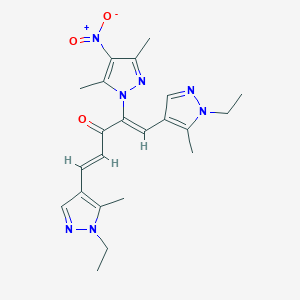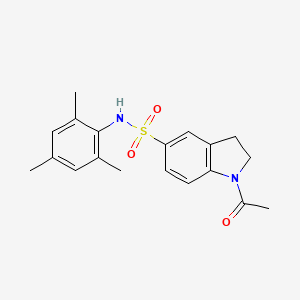![molecular formula C17H12N2O4 B4647354 5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4647354.png)
5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Furfurylidene-Phenyl-Pyrimidinone (FPP), is a chemical compound that has been the subject of scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of FPP is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. FPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. FPP has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
FPP has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the scavenging of free radicals. FPP has also been shown to have a protective effect on liver function and to improve glucose metabolism in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FPP for lab experiments is its relatively low toxicity compared to other anti-cancer drugs. However, FPP has limited solubility in water, which can make it difficult to administer in vivo. Furthermore, FPP has not been extensively studied in animal models, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on FPP. One area of research could focus on improving the solubility of FPP to make it more suitable for in vivo administration. Another area of research could focus on the development of FPP derivatives with improved anti-cancer activity or reduced toxicity. Furthermore, more studies are needed to investigate the potential therapeutic applications of FPP in animal models and clinical trials.
Aplicaciones Científicas De Investigación
FPP has been studied for its potential therapeutic properties, including its anti-inflammatory, anti-tumor, and anti-oxidant effects. In vitro studies have shown that FPP can inhibit the growth of cancer cells, including breast cancer, lung cancer, and liver cancer cells. FPP has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Furthermore, FPP has been shown to have anti-oxidant effects by scavenging free radicals.
Propiedades
IUPAC Name |
(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-15-14(10-4-8-13-9-5-11-23-13)16(21)19(17(22)18-15)12-6-2-1-3-7-12/h1-11H,(H,18,20,22)/b8-4+,14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICICFGYOWUDIY-QXAPVUDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4647272.png)

![methyl 1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate](/img/structure/B4647282.png)

![5-{[3-(allyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4647310.png)
![N-[3-(1-azepanyl)propyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4647326.png)
![4-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4647328.png)
![isopropyl 2-[(3-pyridinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4647333.png)
![N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4647336.png)
![2-[(4-bromophenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4647340.png)
![1,3-benzodioxol-5-yl{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4647347.png)
![N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4647359.png)
![4-({2-[(anilinocarbonothioyl)amino]ethyl}amino)-4-oxobutanoic acid](/img/structure/B4647365.png)
![ethyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4647368.png)